

Spectroscopic Profile of 5,6-Dichloropicolinic Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *5,6-Dichloropicolinic acid*

Cat. No.: B1317245

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **5,6-Dichloropicolinic acid** (CAS 88912-24-7), a halogenated pyridine derivative of interest in pharmaceutical and agrochemical research. Due to the limited availability of experimentally derived spectra in public databases, this document presents a combination of confirmed mass spectrometry data and predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic values based on established principles and data from analogous compounds.

Core Spectroscopic Data

The structural confirmation of **5,6-Dichloropicolinic acid** relies on a combination of spectroscopic techniques. While a definitive experimental dataset is not fully available in the public domain, the following tables summarize the available and predicted data.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. For **5,6-Dichloropicolinic acid**, the protonated molecule is observed.

Parameter	Value
Ionization Mode	Electrospray (EI)
Mass Analyzed	m/z
Observed Mass [M+H] ⁺	191.9

Table 1: Mass Spectrometry Data for 5,6-Dichloropicolinic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

No experimental NMR data for **5,6-Dichloropicolinic acid** was found in the searched public databases and scientific literature. The following are predicted chemical shifts based on the analysis of similar structures.

1H NMR (Predicted)

The 1H NMR spectrum is expected to show two signals in the aromatic region corresponding to the two protons on the pyridine ring, in addition to the acidic proton of the carboxylic acid.

Predicted Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~8.0 - 8.3	Doublet	1H	H-3
~7.8 - 8.1	Doublet	1H	H-4
~12.0 - 13.0	Broad Singlet	1H	-COOH

Table 2: Predicted 1H NMR Data for 5,6-Dichloropicolinic acid.

13C NMR (Predicted)

The 13C NMR spectrum is predicted to show six distinct signals corresponding to the six carbon atoms in the molecule.

Predicted Chemical Shift (δ) ppm	Assignment
~165 - 170	-COOH
~150 - 155	C-2
~145 - 150	C-6
~140 - 145	C-5
~130 - 135	C-3
~125 - 130	C-4

Table 3: Predicted ^{13}C NMR Data for 5,6-Dichloropicolinic acid.

Infrared (IR) Spectroscopy

Specific experimental IR absorption frequencies for **5,6-Dichloropicolinic acid** are not available. The expected characteristic absorption bands are based on the functional groups present in the molecule.

Wavenumber (cm ⁻¹)	Intensity	Assignment
2500-3300	Broad	O-H stretch (Carboxylic acid)
1700-1730	Strong	C=O stretch (Carboxylic acid)
1550-1600	Medium	C=C and C=N stretch (Pyridine ring)
1200-1300	Strong	C-O stretch (Carboxylic acid)
700-800	Strong	C-Cl stretch

Table 4: Expected Infrared Absorption Bands for 5,6-Dichloropicolinic acid.

Experimental Protocols

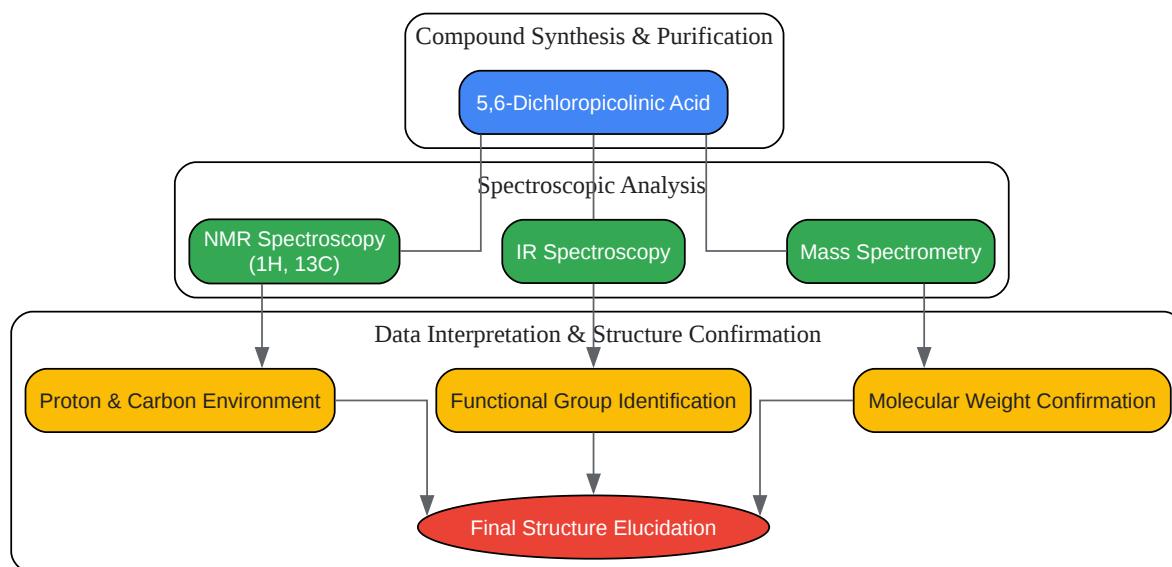
Detailed experimental protocols for the spectroscopic analysis of **5,6-Dichloropicolinic acid** are not publicly available. The following are generalized procedures typically employed for the characterization of similar small organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: A sample of 5-10 mg of **5,6-Dichloropicolinic acid** would be dissolved in a deuterated solvent (e.g., DMSO-d6 or CDCl3) in a standard 5 mm NMR tube.
- Instrumentation: 1H and 13C NMR spectra would be recorded on a 400 MHz or higher field NMR spectrometer.
- 1H NMR Acquisition: Standard parameters would include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
- 13C NMR Acquisition: A proton-decoupled 13C NMR spectrum would be acquired with a 45° pulse width, a relaxation delay of 2-5 seconds, and a larger spectral width to encompass the expected chemical shifts of all carbon atoms.

Infrared (IR) Spectroscopy

- Sample Preparation: For Fourier Transform Infrared (FTIR) spectroscopy, a small amount of the solid sample would be prepared as a KBr (potassium bromide) pellet. Alternatively, an Attenuated Total Reflectance (ATR) accessory could be used, where a small amount of the solid is pressed directly onto the ATR crystal.
- Instrumentation: The spectrum would be recorded on an FTIR spectrometer.
- Data Acquisition: The spectrum would typically be acquired over a range of 4000-400 cm-1 with a resolution of 4 cm-1. A background spectrum of the KBr pellet or the empty ATR crystal would be recorded and subtracted from the sample spectrum.


Mass Spectrometry (MS)

- Sample Preparation: A dilute solution of **5,6-Dichloropicolinic acid** would be prepared in a suitable solvent such as methanol or acetonitrile.

- Instrumentation: An Electrospray Ionization (EI) mass spectrometer would be used for analysis.
- Data Acquisition: The sample solution would be introduced into the ion source. The mass spectrum would be acquired in positive ion mode to observe the protonated molecule $[M+H]^+$. The mass-to-charge ratio (m/z) would be scanned over a relevant range (e.g., 50-500 amu).

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of a compound like **5,6-Dichloropicolinic acid**.

[Click to download full resolution via product page](#)

Spectroscopic analysis workflow.

- To cite this document: BenchChem. [Spectroscopic Profile of 5,6-Dichloropicolinic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1317245#spectroscopic-data-nmr-ir-ms-of-5-6-dichloropicolinic-acid>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com